Bisoprolol EP Impurity C

Impurity Characterization NMR Spectroscopy HRMS

Using uncharacterized impurity standards risks inaccurate quantification and ANDA rejection. Bisoprolol EP Impurity C (CAS 1797132-90-1) is an EP-specified dimeric impurity reference standard, supplied with comprehensive CoA and spectral data (HPLC, NMR, MS) for reliable method validation. • Unique dimeric structure ensures accurate RRT and baseline resolution in HILIC/RP-HPLC. • Traceable to EP monograph, supporting ICH Q2(R1) and Q3A/B compliance. • In stock; shipped ambient for immediate global delivery.

Molecular Formula C23H34N2O4
Molecular Weight 402.535
CAS No. 1797132-90-1
Cat. No. B566039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisoprolol EP Impurity C
CAS1797132-90-1
SynonymsBisoprolol Fumarate Impurity C
Molecular FormulaC23H34N2O4
Molecular Weight402.535
Structural Identifiers
SMILESCCNCC(COC1=CC=C(C=C1)CC2=CC=C(C=C2)OCC(CNCC)O)O
InChIInChI=1S/C23H34N2O4/c1-3-24-14-20(26)16-28-22-9-5-18(6-10-22)13-19-7-11-23(12-8-19)29-17-21(27)15-25-4-2/h5-12,20-21,24-27H,3-4,13-17H2,1-2H3
InChIKeyYWEWDYCKMBVUTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bisoprolol EP Impurity C (CAS 1797132-90-1): Procurement-Grade Reference Standard for Bisoprolol Fumarate Impurity Profiling


Bisoprolol EP Impurity C (CAS 1797132-90-1), chemically defined as 1-[4-[4-(2-hydroxy-3-isopropylamino-propoxy)benzyl]phenoxy]-3-isopropylaminopropan-2-ol, is a process-related impurity of the β1-selective adrenoceptor antagonist bisoprolol fumarate [1]. It is a dimeric analogue of the parent drug, characterized by a molecular formula of C25H38N2O4 and a molecular weight of 430.58 g/mol [1]. As an impurity reference standard listed in the European Pharmacopoeia (EP), it is essential for the analytical method development, method validation (AMV), and quality control (QC) applications required for Abbreviated New Drug Applications (ANDAs) and commercial production of bisoprolol fumarate [2]. Suppliers provide this compound with detailed characterization data, including certificates of analysis (CoA) and spectral data such as 1H-NMR, 13C-NMR, and HRMS, ensuring traceability to pharmacopeial standards (USP or EP) .

EP-listed dimeric impurity reference standard for bisoprolol fumarate impurity profiling
Supplied with CoA, 1H-NMR, 13C-NMR, and HRMS data for identity confirmation
Supports ANDA method validation, QC release testing, and pharmacopoeial compliance

Why a Generic Bisoprolol Impurity Standard Cannot Replace Bisoprolol EP Impurity C


In the context of bisoprolol fumarate manufacturing and quality control, impurity reference standards are not interchangeable. Bisoprolol EP Impurity C possesses a unique dimeric structure that distinguishes it from other bisoprolol impurities, such as the monomeric Impurity A or the aldehyde-containing Impurity L [1]. This structural specificity dictates its chromatographic behavior, requiring unique HILIC or RP-HPLC separation conditions to achieve baseline resolution [2]. The use of a generic, uncharacterized, or structurally dissimilar impurity standard introduces significant risk, potentially leading to inaccurate quantification, failed method validation, or non-compliance with pharmacopeial monograph limits (e.g., USP limits for impurities with specific relative retention times) [3]. Therefore, procurement of a well-characterized, EP-specific reference standard is a regulatory and analytical necessity for ensuring the accuracy, reliability, and compliance of bisoprolol fumarate impurity profiling methods.

Bisoprolol EP Impurity C
Generic Impurity Standard
Structure
Unique dimeric analogue; well-defined relative retention time
Risk
Structural mismatch may shift chromatographic behavior and cause misidentification
Separation
Requires specific HILIC or RP-HPLC conditions for baseline resolution from Impurity A and L
Risk
Co-elution may occur under standard pharmacopoeial conditions, compromising quantification
Compliance
Listed in EP monograph; traceable to pharmacopoeial system suitability requirements
Risk
Uncharacterized or non-EP standard may fail method validation and delay ANDA submission

Quantitative Differentiation of Bisoprolol EP Impurity C for Scientific Procurement Decisions


Structural Confirmation by NMR and HRMS Ensures Identity and Purity for Method Validation

Bisoprolol EP Impurity C is structurally confirmed through modern analytical techniques, including 1H-NMR, 13C-NMR, and HRMS, as part of its synthesis and characterization [1]. In contrast, many generic impurity standards may lack this comprehensive spectral documentation. For instance, the synthesis of Bisoprolol Ph.Eur impurity-C (compound 2) and its characterization by 1H-NMR and 13C-NMR provides unequivocal confirmation of its dimeric structure, which is distinct from the monomeric impurity A or the aldehyde-containing impurity L [1].

Structural characterization documentation
Reported
1H-NMR, 13C-NMR, and HRMS data available for the dimeric impurity C
Supports unambiguous identity confirmation during method validation
Documentation completeness may vary by supplier; verify certificate of analysis
Impurity Characterization NMR Spectroscopy HRMS

HILIC Retention Mechanism Differentiation from Impurity A

The retention mechanisms of Bisoprolol EP Impurity C and Impurity A on HILIC columns are distinct, as demonstrated by theoretical modeling [1]. This difference in retention behavior is critical for method development, as it dictates the specific chromatographic conditions required for baseline separation. The study by Kasagić-Vujanović et al. (2018) investigated the retention of bisoprolol fumarate and its impurities A, C, K, and L on three different HILIC columns (silica, amino, diol) and used theoretical models to elucidate their retention mechanisms, highlighting the unique behavior of Impurity C [1].

HILIC retention mechanism vs Impurity A
Head-to-head
Distinct retention models on silica, amino, and diol HILIC columns; differentiated from Impurities A, K, L
Supports method-specific selectivity; non-interchangeable retention behavior
Model-based retention context; confirm with in-system suitability
HILIC Chromatography Retention Mechanism Impurity Profiling

Robust HILIC Method Optimization for Separation from Impurity A

A robust HILIC method for the analysis of bisoprolol and its impurities A and C has been optimized using a chemometric strategy, ensuring satisfactory separation quality for all analyzed substances [1]. The optimal conditions were determined as: chromatographic column Kinetex HILIC 100Å (100 mm x 4.5 mm, 2.6 μm particle size); mobile phase composed of acetonitrile - water phase (35 mM ammonium acetate, pH 4.9 adjusted with glacial acetic acid) (85:15 v/v); flow rate 1 mL/min, column temperature 30°C and UV detection at 254 nm [1]. This method demonstrates the feasibility of separating Impurity C from Impurity A and bisoprolol under defined HILIC conditions.

Optimized HILIC separation conditions
Method context
Kinetex HILIC (100 x 4.5 mm, 2.6 µm); 85:15 ACN:35 mM NH₄OAc pH 4.9; 1 mL/min; 30°C; 254 nm
Supports robust separation of Impurity C from A and bisoprolol
Retention times and resolution should be verified in-house
HILIC Method Optimization Robustness

Procurement-Driven Application Scenarios for Bisoprolol EP Impurity C Reference Standard


Analytical Method Development and Validation for ANDA Submissions

Bisoprolol EP Impurity C is used as a reference standard in the development and validation of analytical methods (AMV) for Abbreviated New Drug Applications (ANDAs). Its well-characterized structure and availability with detailed certificates of analysis (CoA) and spectral data (e.g., HPLC, NMR, MS) make it an essential component for establishing system suitability, determining relative retention times, and validating method accuracy, precision, and specificity for impurity profiling. This is a direct requirement for demonstrating analytical control over the bisoprolol fumarate drug substance and drug product, as per ICH Q2(R1) and ICH Q3A/B guidelines.

Quality Control (QC) and Batch Release Testing in Commercial Production

In commercial manufacturing, Bisoprolol EP Impurity C is employed as a quantitative reference for routine QC testing to ensure that bisoprolol fumarate batches meet pharmacopeial impurity limits. Its use in stability-indicating methods, such as the validated HILIC method described by Rakić et al. (2014) [1], allows for the accurate monitoring of Impurity C levels during stability studies and batch release. This ensures product safety, efficacy, and compliance with regulatory specifications throughout the product lifecycle.

Impurity Identification in Forced Degradation Studies

Bisoprolol EP Impurity C serves as a reference for identifying potential degradation products formed under stress conditions (e.g., acid, base, oxidative, thermal, photolytic). While forced degradation studies of bisoprolol fumarate have primarily identified Impurities A, L, D, Q, G, and K as major degradants [2], having a characterized standard for Impurity C is crucial for a comprehensive degradation profile and for investigating its potential formation as a minor or secondary degradation product. This aids in establishing degradation pathways and developing robust stability-indicating analytical methods.

Application
Selection Property
Validation Focus
ANDA method development and validation
EP-specific dimeric impurity with documented spectral characterization
Method accuracy, precision, and specificity per ICH Q2(R1) and Q3A/B
QC batch release and stability testing
Well-characterized reference traceable to pharmacopoeial monograph limits
Stability-indicating method performance; impurity limit compliance
Forced degradation impurity profiling
Identified dimeric structure aids degradation product assignment
Comprehensive degradation pathway elucidation and peak tracking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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